N-Methylquipazine
N-Methylquipazine
N-methylquipazine is an aminoquinoline that consists of quinoline in which the hydrogen at position 2 is substituted by a 4-methylpiperazin-1-yl group. A 5-HT3 agonist. Has almost the same affinity for 5-HT3 sites as quipazine but unlike the latter, does not bind to 5-HT1B sites. It has a role as a serotonergic agonist. It is a N-alkylpiperazine, a N-arylpiperazine and an aminoquinoline.
Brand Name:
Vulcanchem
CAS No.:
28614-26-8
VCID:
VC0537361
InChI:
InChI=1S/C14H17N3/c1-16-8-10-17(11-9-16)14-7-6-12-4-2-3-5-13(12)15-14/h2-7H,8-11H2,1H3
SMILES:
CN1CCN(CC1)C2=NC3=CC=CC=C3C=C2
Molecular Formula:
C14H17N3
Molecular Weight:
227.3 g/mol
N-Methylquipazine
CAS No.: 28614-26-8
Inhibitors
VCID: VC0537361
Molecular Formula: C14H17N3
Molecular Weight: 227.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 28614-26-8 |
---|---|
Product Name | N-Methylquipazine |
Molecular Formula | C14H17N3 |
Molecular Weight | 227.3 g/mol |
IUPAC Name | 2-(4-methylpiperazin-1-yl)quinoline |
Standard InChI | InChI=1S/C14H17N3/c1-16-8-10-17(11-9-16)14-7-6-12-4-2-3-5-13(12)15-14/h2-7H,8-11H2,1H3 |
Standard InChIKey | HOMWNUXPSJQSSU-UHFFFAOYSA-N |
SMILES | CN1CCN(CC1)C2=NC3=CC=CC=C3C=C2 |
Canonical SMILES | CN1CCN(CC1)C2=NC3=CC=CC=C3C=C2 |
Appearance | Solid powder |
Description | N-methylquipazine is an aminoquinoline that consists of quinoline in which the hydrogen at position 2 is substituted by a 4-methylpiperazin-1-yl group. A 5-HT3 agonist. Has almost the same affinity for 5-HT3 sites as quipazine but unlike the latter, does not bind to 5-HT1B sites. It has a role as a serotonergic agonist. It is a N-alkylpiperazine, a N-arylpiperazine and an aminoquinoline. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | N-Methylquipazine;NMethylquipazine; N Methylquipazine; J366.838J; |
Reference | 1: Cappelli A, Giuliani G, Gallelli A, Valenti S, Anzini M, Mennuni L, Makovec F, Cupello A, Vomero S. Structure-affinity relationship studies on arylpiperazine derivatives related to quipazine as serotonin transporter ligands. Molecular basis of the selectivity SERT/5HT3 receptor. Bioorg Med Chem. 2005 May 16;13(10):3455-60. PubMed PMID: 15848758. 2: Morreale A, Gálvez-Ruano E, Iriepa-Canalda I, Boyd DB. Arylpiperazines with serotonin-3 antagonist activity: a comparative molecular field analysis. J Med Chem. 1998 Jun 4;41(12):2029-39. PubMed PMID: 9622544. 3: Thorell JO, Stone-Elander S, Eriksson L, Ingvar M. N-methylquipazine: carbon-11 labelling of the 5-HT3 agonist and in vivo evaluation of its biodistribution using PET. Nucl Med Biol. 1997 Jul;24(5):405-12. PubMed PMID: 9290075. 4: Kurata K, Ashby CR Jr, Oberlender R, Tanii Y, Kurachi M, Rini NJ, Strecker RE. The characterization of the effect of locally applied N-methylquipazine, a 5-HT3 receptor agonist, on extracellular dopamine levels in the anterior medial prefrontal cortex in the rat: an in vivo microdialysis study. Synapse. 1996 Dec;24(4):313-21. PubMed PMID: 10638822. 5: Glennon RA, Ismaiel AE, McCarthy BG, Peroutka SJ. Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. Eur J Pharmacol. 1989 Sep 22;168(3):387-92. PubMed PMID: 2583244. |
PubChem Compound | 5013 |
Last Modified | Nov 11 2021 |
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